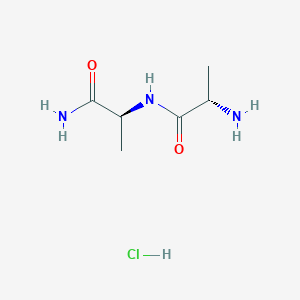
H-Ala-Ala-NH2 HCl
Overview
Description
H-Ala-Ala-NH2 HCl is a dipeptide compound composed of two alanine molecules linked by a peptide bond, with an amide group at the C-terminus and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Ala-Ala-NH2 HCl can be synthesized through solution phase peptide synthesis. The process involves the coupling of L-alanine methyl ester hydrochloride with L-alanine amide using a coupling reagent such as N,N’-carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction, the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods, which offer higher selectivity and environmentally friendly conditions. Enzymatic synthesis can be achieved using aminopeptidases or other enzymes that facilitate the formation of peptide bonds between alanine molecules .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-NH2 HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The amide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used at room temperature.
Substitution: N,N’-carbonyldiimidazole or other coupling reagents can be used in organic solvents.
Major Products Formed
Hydrolysis: L-alanine and L-alanine amide.
Oxidation: Oxidized derivatives of L-Alanyl-L-alanine amide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-Ala-Ala-NH2 HCl has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its potential role in protein synthesis and metabolism.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of peptide-based materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of H-Ala-Ala-NH2 HCl involves its interaction with enzymes and other molecular targets. The compound can be hydrolyzed by peptidases to release alanine, which can then participate in various metabolic pathways. The amide group may also interact with other molecules, influencing their activity and stability .
Comparison with Similar Compounds
H-Ala-Ala-NH2 HCl can be compared with other dipeptides such as L-Alanyl-L-glutamine and L-Carnosine:
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, used in medical and nutritional applications.
L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties and use in anti-aging products.
This compound is unique due to its specific structure and potential applications in various fields. Its simplicity and ease of synthesis make it an attractive compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVOSUNIUACBR-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41036-33-3 | |
| Record name | L-Alaninamide, L-alanyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)
